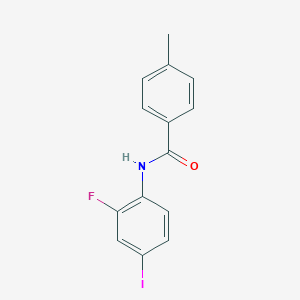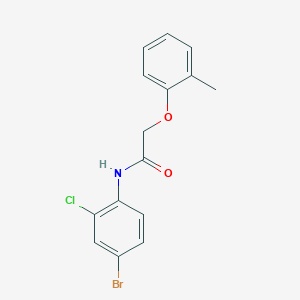![molecular formula C18H21N3O2S B244060 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and function of B-cells, which are involved in the immune response. TAK-659 has been studied for its potential in treating various types of cancer and autoimmune diseases.
Mécanisme D'action
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking this pathway, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can prevent the growth and survival of cancer cells and reduce the activity of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also reduce the activity of immune cells in autoimmune diseases, leading to a decrease in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on other signaling pathways and cell types are not well understood.
Orientations Futures
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing more potent and selective BTK inhibitors. Additionally, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could be studied for its potential in treating other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, the effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide on other signaling pathways and cell types could be further explored to better understand its mechanism of action.
In conclusion, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is a small molecule inhibitor that targets the BTK pathway and has potential in treating various types of cancer and autoimmune diseases. Its mechanism of action involves inhibiting the B-cell receptor signaling pathway, and it has several biochemical and physiological effects. While it has advantages for use in lab experiments, there are also limitations to its use. Future research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could explore its potential in combination therapy and developing more potent and selective inhibitors, among other areas.
Méthodes De Synthèse
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material is 4-aminophenylpropanamide, which is reacted with 2-thiophene carboxylic acid chloride to form the intermediate product. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form the final product, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide.
Applications De Recherche Scientifique
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential in treating various types of cancer, including B-cell lymphomas and leukemias. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C18H21N3O2S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22) |
Clé InChI |
OMNGODULQVBQGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)


![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)